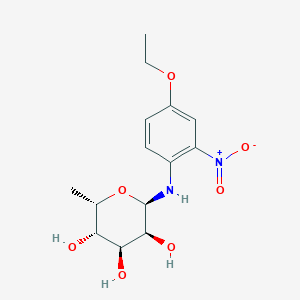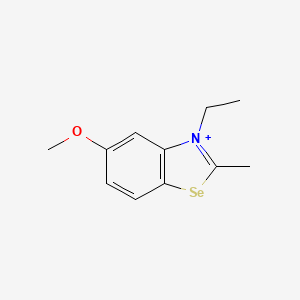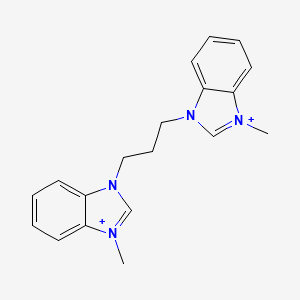
(+)-Emetine dihydrochloride hydrate 97
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Emetine dihydrochloride hydrate 97 is a natural alkaloid derived from the ipecac root. It is known for its potent emetic properties and has been used historically to induce vomiting in cases of poisoning. The compound has a complex structure, which contributes to its diverse range of biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Emetine dihydrochloride hydrate 97 involves several steps, starting from simpler organic molecules. The process typically includes the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained by the addition of hydrochloric acid to form the dihydrochloride salt, followed by hydration to achieve the hydrate form.
Industrial Production Methods
Industrial production of this compound often involves extraction from the ipecac root, followed by purification and crystallization. The extraction process includes solvent extraction, filtration, and concentration steps to isolate the active alkaloid. The purified compound is then converted to its dihydrochloride hydrate form through controlled chemical reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Emetine dihydrochloride hydrate 97 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
Applications De Recherche Scientifique
(+)-Emetine dihydrochloride hydrate 97 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on cellular processes and as a tool for investigating signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and antiparasitic activities.
Industry: Utilized in the production of pharmaceuticals and as a reference compound in quality control.
Mécanisme D'action
The mechanism of action of (+)-Emetine dihydrochloride hydrate 97 involves its interaction with various molecular targets, including ribosomal RNA and proteins involved in protein synthesis. By binding to these targets, the compound inhibits protein synthesis, leading to cell death in certain types of cells. This mechanism is particularly relevant in its anticancer and antiviral activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (+)-Emetine dihydrochloride hydrate 97 include:
Cephaeline: Another alkaloid from the ipecac root with similar emetic properties.
Emetine: The parent compound without the dihydrochloride hydrate form.
Dehydroemetine: A derivative with modified biological activity.
Uniqueness
This compound is unique due to its specific chemical structure, which confers distinct biological activities. Its dihydrochloride hydrate form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Propriétés
IUPAC Name |
2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N2O4.2ClH.H2O/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;;;/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3;2*1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTPMTAWOCEKKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44Cl2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Methylpropyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12465376.png)

![4-[3-(4-Cyano-2-nitrophenoxy)propoxy]-3-nitrobenzonitrile](/img/structure/B12465388.png)
![N-(4-bromo-2-ethylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B12465400.png)

![Benzyl 1,6-dimethyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12465409.png)


![(2E)-2-[2-(2-methylphenyl)hydrazinylidene]naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B12465426.png)
![2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-bromophenol](/img/structure/B12465427.png)
![N-[4-(2-chlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B12465431.png)
![2-[({2-[3-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]-4-chlorobenzoic acid](/img/structure/B12465434.png)

![1,3-dioxo-2-{2-[(pentyloxy)carbonyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12465455.png)
